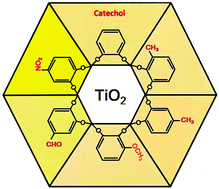The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†
Physical Chemistry Chemical Physics Pub Date: 2014-08-28 DOI: 10.1039/C4CP02197E
Abstract
The surface modification of nanocrystalline TiO2 particles (45 Å) with catecholate-type ligands having different electron donating/electron withdrawing substituent groups, specifically 3-methylcatechol, 4-methylcatechol, 3-methoxycatechol, 3,4-dihydroxybenzaldehyde and 4-nitrocatechol, was found to alter the optical properties of nanoparticles in a similar way to catechol. The formation of the inner-sphere charge-transfer (CT) complexes results in a red shift of the semiconductor absorption compared to unmodified nanocrystallites and a reduction of the effective band gap, being slightly less pronounced in the case of electron withdrawing substituents. The investigated ligands have the optimal geometry for binding to surface Ti atoms, resulting in ring coordination complexes of the catecholate type (binuclear bidentate binding–bridging) thus restoring six-coordinated octahedral geometry of surface Ti atoms. From the absorption measurements (Benesi–Hildebrand plot), the stability constants in methanol/water = 90/10 solutions at pH 2 in the order of 103 M−1 have been determined. The binding structures were investigated by using FTIR spectroscopy. Thermal stability of CT-complexes was investigated by using TG/DSC/MS analysis. Quantum chemical calculations on model systems using density functional theory (DFT) were performed to obtain the vibrational frequencies of charge transfer complexes, and the calculated values were compared with the experimental data.


Recommended Literature
- [1] Correction: Crystallinity-modulated hollow CeO2−x nanorods as free radical scavengers for long-term photostability in organic photovoltaics
- [2] Direct injection analysis of bisphenol A in serum by combination of isotope imprinting with liquid chromatography-mass spectrometry
- [3] Eu(iii) and Cm(iii) tetracarbonates – in the quest for the limiting species in solution†
- [4] Estimation of kinetic parameters from time-resolved fluorescence data: A compressed sensing approach
- [5] Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†
- [6] High performance polymer binders inspired by chemical finishing of textiles for silicon anodes in lithium ion batteries†
- [7] Effects of micro-bubbles on the nucleation and morphology of gas hydrate crystals
- [8] Retraction: Effect of temperature and large guest molecules on the C–H symmetric stretching vibrational frequencies of methane in structure H and I clathrate hydrates
- [9] On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation†
- [10] Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 157887-82-6









